molecular formula C18H17F3N4O4S B13087683 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide

2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide

Cat. No.: B13087683
M. Wt: 442.4 g/mol
InChI Key: MDITYADYWPJPGU-UHFFFAOYSA-N
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Description

2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylamino group, a trifluoromethoxyphenyl group, and a hydrazinecarboxamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the reaction of 2-oxo-2-(phenylamino)ethyl chloride with thioglycolic acid to form the thioester intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)phenylhydrazine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets involved are still under investigation, but its unique structure suggests it could interact with multiple biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Oxo-2-(phenylamino)ethyl)thio)acetic acid
  • 2-((2-Oxo-2-(3-pyridylamino)ethyl)thio)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide stands out due to the presence of the trifluoromethoxyphenyl group, which can enhance its chemical stability and biological activity. This unique feature may make it more effective in certain applications, such as drug development or material science.

Properties

Molecular Formula

C18H17F3N4O4S

Molecular Weight

442.4 g/mol

IUPAC Name

2-[2-oxo-2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinyl]ethyl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C18H17F3N4O4S/c19-18(20,21)29-14-8-6-13(7-9-14)23-17(28)25-24-16(27)11-30-10-15(26)22-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,26)(H,24,27)(H2,23,25,28)

InChI Key

MDITYADYWPJPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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